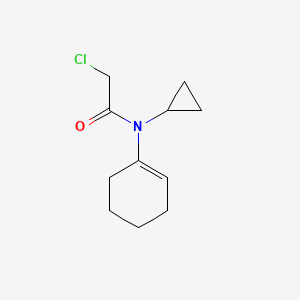
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . It is characterized by the presence of a chloro group, a cyclohexene ring, and a cyclopropylacetamide moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclohexene ring can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro group and the cyclopropylacetamide moiety are thought to play crucial roles in its activity, potentially through covalent binding or non-covalent interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-cyclohexyl-N-cyclopropylacetamide
- 2-chloro-N-cyclohex-1-en-1-ylacetamide
- N-cyclohex-1-en-1-yl-N-cyclopropylacetamide
Uniqueness
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is unique due to the presence of both a chloro group and a cyclopropylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
2-chloro-N-(cyclohexen-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H16ClNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h4,10H,1-3,5-8H2 |
Clave InChI |
FQGQJEGANZYIHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)N(C2CC2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















